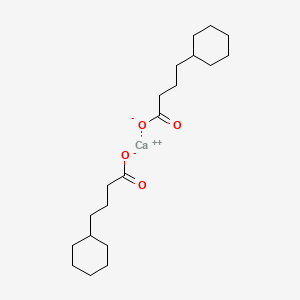
Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the carbamoyl, propionamido, and methoxyphenyl groups through various organic reactions such as acylation, amidation, and esterification. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography would be essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and other functional groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups, such as converting amides to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring and other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: Its pharmacological properties can be investigated for developing new drugs or treatments.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate include other thiophene derivatives with carbamoyl and amido groups. Examples include:
- Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate
- Methyl 5-((2-nitrophenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C18H20N2O5S |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
methyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(propanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H20N2O5S/c1-5-13(21)20-17-14(18(23)25-4)10(2)15(26-17)16(22)19-11-8-6-7-9-12(11)24-3/h6-9H,5H2,1-4H3,(H,19,22)(H,20,21) |
Clave InChI |
HZHAZNRBMCERIH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2OC)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)


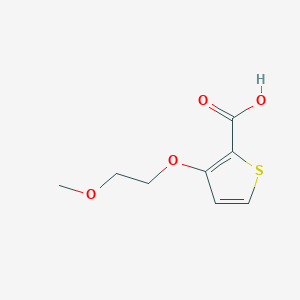
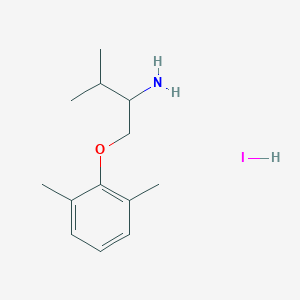
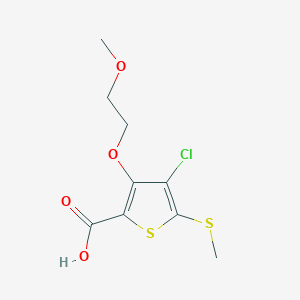
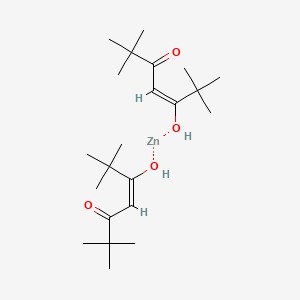

![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
